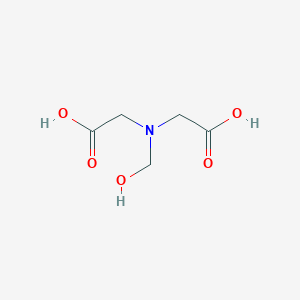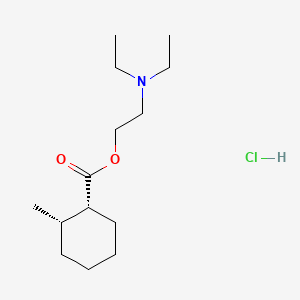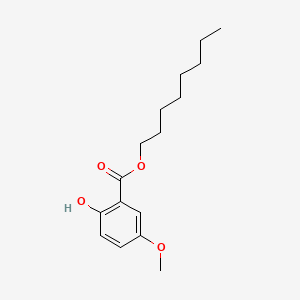
Octyl 2-hydroxy-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl 2-hydroxy-5-methoxybenzoate: is an organic compound that belongs to the ester class of chemicals. It is derived from 2-hydroxy-5-methoxybenzoic acid and octanol. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-hydroxy-5-methoxybenzoate typically involves the esterification of 2-hydroxy-5-methoxybenzoic acid with octanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxy-5-methoxybenzoic acid+Octanol→Octyl 2-hydroxy-5-methoxybenzoate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts like p-toluenesulfonic acid can also be employed to speed up the reaction. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octyl 2-hydroxy-5-methoxybenzoate can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: 2-hydroxy-5-methoxybenzoic acid derivatives.
Reduction: Octyl 2-hydroxy-5-methoxybenzyl alcohol.
Substitution: Various halogenated and nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octyl 2-hydroxy-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties and its ability to interact with biological membranes.
Medicine: It is explored for its potential use in drug formulations, particularly in topical applications due to its ability to penetrate the skin barrier.
Industry: In the cosmetic industry, this compound is used as a UV filter in sunscreens and other skincare products due to its ability to absorb UV radiation.
Wirkmechanismus
The mechanism by which Octyl 2-hydroxy-5-methoxybenzoate exerts its effects involves its interaction with biological membranes and proteins. The ester group allows it to integrate into lipid bilayers, enhancing its ability to penetrate cells. Its antioxidant properties are attributed to the presence of the hydroxy and methoxy groups, which can scavenge free radicals and reduce oxidative stress.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 2-hydroxy-5-methoxybenzoate
- Methyl 2-hydroxy-5-methoxybenzoate
- Butyl 2-hydroxy-5-methoxybenzoate
Comparison: Octyl 2-hydroxy-5-methoxybenzoate is unique due to its longer alkyl chain (octyl group), which enhances its lipophilicity and ability to integrate into lipid membranes. This property makes it more effective in applications requiring membrane penetration, such as in topical drug formulations and sunscreens. In contrast, shorter alkyl chain derivatives like ethyl and methyl esters may have higher solubility in water but lower membrane permeability.
Eigenschaften
CAS-Nummer |
25485-92-1 |
|---|---|
Molekularformel |
C16H24O4 |
Molekulargewicht |
280.36 g/mol |
IUPAC-Name |
octyl 2-hydroxy-5-methoxybenzoate |
InChI |
InChI=1S/C16H24O4/c1-3-4-5-6-7-8-11-20-16(18)14-12-13(19-2)9-10-15(14)17/h9-10,12,17H,3-8,11H2,1-2H3 |
InChI-Schlüssel |
IVWRXWGNNXFFOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


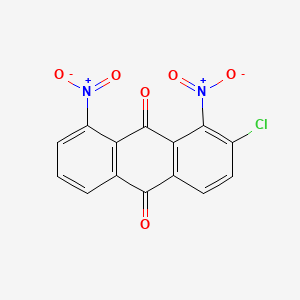

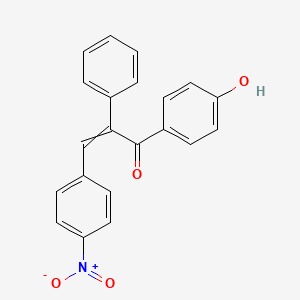
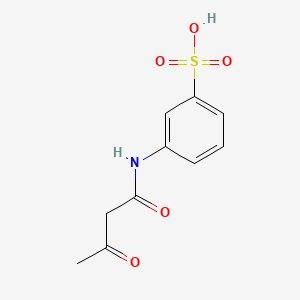
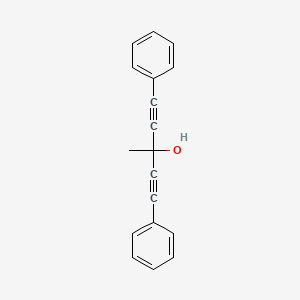
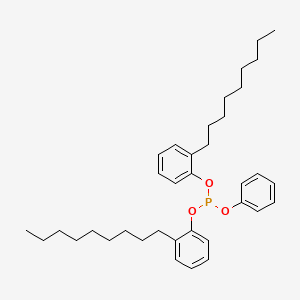


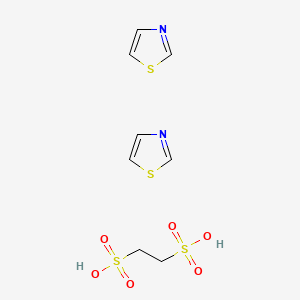
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)

